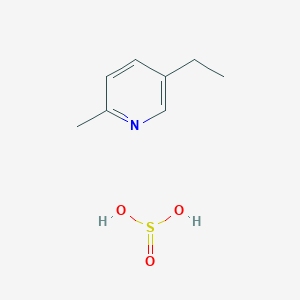
5-Ethyl-2-methylpyridine;sulfurous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methylpyridine is an organic compound with the formula (C₂H₅)(CH₃)C₅H₃N. It is one of several isomeric pyridines with this formula and is of interest due to its efficient preparation from simple reagents and its role as a precursor to nicotinic acid, a form of vitamin B₃ . This compound is a colorless liquid with a density of 0.9208 g/cm³ and a boiling point of 178°C .
Preparation Methods
5-Ethyl-2-methylpyridine is produced by the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction is carried out at 200–300°C and 12–13 MPa in the presence of a catalyst . The yield of this reaction is about 70%, with the simultaneous production of small amounts of other pyridine bases . Another method involves the use of ammonium acetate as a promoter in a semi-batch reactor to adjust the pH of the reaction solution .
Chemical Reactions Analysis
5-Ethyl-2-methylpyridine undergoes several types of chemical reactions:
Oxidation: Oxidation with nitric acid gives nicotinic acid via the decarboxylation of 2,5-pyridinedicarboxylic acid.
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Substitution: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.
Scientific Research Applications
5-Ethyl-2-methylpyridine is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylpyridine involves its conversion to nicotinic acid through oxidation. The initial step involves the formation of aldimine from acetaldehyde and ammonia, which then undergoes dimerization and trimerization through aldol reactions . The molecular targets and pathways involved in this process are primarily related to the synthesis of nicotinic acid and nicotinamide .
Comparison with Similar Compounds
5-Ethyl-2-methylpyridine is similar to other pyridine derivatives such as 2-picoline and 4-picoline. it is unique due to its efficient preparation from simple reagents and its role as a precursor to nicotinic acid . Other similar compounds include:
2-Methyl-5-vinylpyridine: Used in the production of resins.
2,5-Lutidine: Used in various chemical syntheses.
Properties
CAS No. |
61541-98-8 |
|---|---|
Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
5-ethyl-2-methylpyridine;sulfurous acid |
InChI |
InChI=1S/C8H11N.H2O3S/c1-3-8-5-4-7(2)9-6-8;1-4(2)3/h4-6H,3H2,1-2H3;(H2,1,2,3) |
InChI Key |
AUNJMGHVIUZQTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C.OS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















